Molecular Weight Reduction vs. HC-030031: Implications for CNS Penetration and Solubility
The target compound possesses a molecular weight of 279.3 Da, which is 76.1 Da (21.4%) lower than HC-030031 (MW 355.39) [1]. This reduction is due to the replacement of the 4-isopropylphenyl group with a simple isopropyl group on the acetamide nitrogen. The lower MW places the target compound below the commonly cited 300 Da threshold for favorable CNS penetration (Wager et al., 2010 ACS Chem Neurosci), whereas HC-030031 exceeds this threshold [2]. Additionally, the reduced aromatic ring count (0 vs. 1) lowers logP, predicting enhanced aqueous solubility for in vitro assay preparation.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 279.30 g/mol |
| Comparator Or Baseline | HC-030031 (N-(4-isopropylphenyl)acetamide analog): 355.39 g/mol |
| Quantified Difference | ΔMW = -76.09 Da (-21.4%); Rotatable bonds: 4 vs. 6; Aromatic rings: 0 vs. 1 |
| Conditions | Calculated from molecular formula (C₁₂H₁₇N₅O₃ vs. C₁₈H₂₁N₅O₃) |
Why This Matters
Lower molecular weight and reduced aromaticity predict improved passive membrane permeability and aqueous solubility, critical for CNS-targeted TRPA1 studies where HC-030031's higher lipophilicity may lead to non-specific partitioning or precipitation in assay media.
- [1] SpectraBase. 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-isopropylacetamide. John Wiley & Sons, Inc. Compound ID: B6llxGEsMCw. MW: 279.3 g/mol. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A (2010) 'Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties.' ACS Chemical Neuroscience, 1(6):435-449. DOI: 10.1021/cn100008c. View Source
